molecular formula C11H13IZn B14881514 4-(3-Methylphenyl)-2-butenylzinc iodide

4-(3-Methylphenyl)-2-butenylzinc iodide

Cat. No.: B14881514
M. Wt: 337.5 g/mol
InChI Key: AXAHMVSFVSNYQN-UHFFFAOYSA-M
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Description

4-(3-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-Methylphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

4-(3-Methylphenyl)-2-butenyl iodide+Zn4-(3-Methylphenyl)-2-butenylzinc iodide\text{4-(3-Methylphenyl)-2-butenyl iodide} + \text{Zn} \rightarrow \text{this compound} 4-(3-Methylphenyl)-2-butenyl iodide+Zn→4-(3-Methylphenyl)-2-butenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the zinc atom is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones

    Reduction: Alkanes

    Substitution: Halogenated compounds

Scientific Research Applications

4-(3-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-butenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylphenyl)-2-butenylmagnesium bromide
  • 4-(3-Methylphenyl)-2-butenyllithium
  • 4-(3-Methylphenyl)-2-butenylboronic acid

Uniqueness

4-(3-Methylphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic compounds. While compounds like 4-(3-Methylphenyl)-2-butenylmagnesium bromide and 4-(3-Methylphenyl)-2-butenyllithium are also highly reactive, they may be less stable and more sensitive to moisture and air. The zinc compound offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C11H13IZn

Molecular Weight

337.5 g/mol

IUPAC Name

1-but-3-enyl-3-methylbenzene;iodozinc(1+)

InChI

InChI=1S/C11H13.HI.Zn/c1-3-4-7-11-8-5-6-10(2)9-11;;/h5-6,8-9H,1,4,7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

AXAHMVSFVSNYQN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CC[C-]=C.[Zn+]I

Origin of Product

United States

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